Cas no 3766-55-0 (1-amino-3-(prop-2-en-1-yl)thiourea)
1-amino-3-(prop-2-en-1-yl)thiourea Chemical and Physical Properties
Names and Identifiers
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- Hydrazinecarbothioamide,N-2-propen-1-yl-
- 1-amino-3-prop-2-enylthiourea
- 4-Allyl-3-thiosemicarbazide
- 4-ALLYLTHIOSEMICARBAZIDE
- 1-amino-3-(prop-2-en-1-yl)thiourea
- MFCD00007619
- SB86165
- NSC-75830
- SCHEMBL456759
- C4H9N3S
- NSC75830
- N-2-Propen-1-ylhydrazinecarbothioamide
- N-Allylthiosemicarbazide
- DTXSID80191081
- Allythiosemicarbazide
- AKOS000268202
- ALLYL THIOSEMICARBAZIDE
- NS00030238
- FMA2DV4FPT
- AT24991
- FT-0617416
- EN300-17012
- F6660-0044
- EINECS 223-186-7
- 3766-55-0
- 4-allyl-thiosemicarbazide
- WLN: ZMYUS&M2U1
- 1-THIOPHEN-2-YLMETHYL-PIPERAZINEDIHYDROCHLORIDE
- Hydrazinecarbothioamide, N-2-propen-1-yl-
- Hydrazinecarbothioamide, N-2-propenyl- (9CI)
- Allylthiosemicarbazide
- BRN 1751645
- 4-(2-propenyl)-3-thiosemicarbazide
- N-Allylhydrazinecarbothioamide #
- NSC 75830
- N-Allylhydrazinecarbothioamide
- CS-0206267
- Z56858230
- Hydrazinecarbothioamide, N-2-propenyl-
- SEMICARBAZIDE, 4-ALLYL-3-THIO-
- 4-04-00-01074 (Beilstein Handbook Reference)
- ALBB-025600
- DTXCID90113572
- STK397858
- Hydrazinecarbothioamide, N-2-propenyl-(9CI)
- N-(prop-2-en-1-yl)hydrazinecarbothioamide
- DB-049161
-
- MDL: MFCD00007619
- Inchi: 1S/C4H9N3S/c1-2-3-6-4(8)7-5/h2H,1,3,5H2,(H2,6,7,8)
- InChI Key: CZLPCLANGIXFIE-UHFFFAOYSA-N
- SMILES: S=C(NN)NCC=C
Computed Properties
- Exact Mass: 131.05200
- Monoisotopic Mass: 131.05171847g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 3
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 8
- Rotatable Bond Count: 4
- Complexity: 91.3
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: 3
- XLogP3: -0.1
- Topological Polar Surface Area: 82.2Ų
Experimental Properties
- Density: 1.142 (estimate)
- Melting Point: 93-96 °C(lit.)
- Refractive Index: 1.5800 (estimate)
- PSA: 82.17000
- LogP: 0.99230
1-amino-3-(prop-2-en-1-yl)thiourea Security Information
- Hazardous Material transportation number:2811
- WGK Germany:3
- Hazard Category Code: 25-36/37/38
- Safety Instruction: S24/25
- RTECS:VT3000000
- Risk Phrases:R25; R36/37/38
- Safety Term:S24/25
- HazardClass:IRRITANT
1-amino-3-(prop-2-en-1-yl)thiourea Customs Data
- HS CODE:2930909090
- Customs Data:
China Customs Code:
2930909090Overview:
2930909090. Other organic sulfur compounds. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:30.0%
Declaration elements:
Product Name, component content, use to
Summary:
2930909090. other organo-sulphur compounds. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:30.0%
1-amino-3-(prop-2-en-1-yl)thiourea Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | A618158-500mg |
4-Allyl-3-Thiosemicarbazide |
3766-55-0 | 500mg |
$ 58.00 | 2023-04-19 | ||
| TRC | A618158-1g |
4-Allyl-3-Thiosemicarbazide |
3766-55-0 | 1g |
$ 55.00 | 2022-06-08 | ||
| TRC | A618158-5g |
4-Allyl-3-Thiosemicarbazide |
3766-55-0 | 5g |
$ 127.00 | 2023-04-19 | ||
| Fluorochem | 018164-10g |
4-Allyl-3-thiosemicarbazide |
3766-55-0 | 10g |
£53.00 | 2022-02-28 | ||
| Fluorochem | 018164-50g |
4-Allyl-3-thiosemicarbazide |
3766-55-0 | 50g |
£205.00 | 2022-02-28 | ||
| Fluorochem | 018164-1g |
4-Allyl-3-thiosemicarbazide |
3766-55-0 | 1g |
£24.00 | 2022-02-28 | ||
| Apollo Scientific | OR4563-1g |
4-Allyl-3-thiosemicarbazide |
3766-55-0 | 1g |
£40.00 | 2024-05-26 | ||
| Apollo Scientific | OR4563-5g |
4-Allyl-3-thiosemicarbazide |
3766-55-0 | 5g |
£60.00 | 2024-05-26 | ||
| abcr | AB149609-10 g |
4-Allyl-3-thiosemicarbazide, 97%; . |
3766-55-0 | 97% | 10 g |
€134.90 | 2023-07-20 | |
| abcr | AB149609-50 g |
4-Allyl-3-thiosemicarbazide, 97%; . |
3766-55-0 | 97% | 50 g |
€369.50 | 2023-07-20 |
1-amino-3-(prop-2-en-1-yl)thiourea Suppliers
1-amino-3-(prop-2-en-1-yl)thiourea Related Literature
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Raheleh Torabi,Hedayatollah Ghourchian,Massoud Amanlou Org. Biomol. Chem., 2016,14, 8141-8153
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Bidyut Kumar Kundu,Rinky Singh,Ritudhwaj Tiwari,Debasis Nayak New J. Chem., 2019,43, 4867-4877
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Karl Crowley,Eimer O'Malley,Aoife Morrin,Malcolm R. Smyth,Anthony J. Killard Analyst, 2008,133, 391-399
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Hamid Heydari,Mohammad B. Gholivand New J. Chem., 2017,41, 237-244
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Mei-Yu Xu,Ya-Ting Wang,Qing-Ling Ni,Zi-Hao Zhang,Guang-Ming Liang,Liu-Cheng Gui Dalton Trans., 2016,45, 4993-4997
Additional information on 1-amino-3-(prop-2-en-1-yl)thiourea
Professional Introduction to 1-amino-3-(prop-2-en-1-yl)thiourea (CAS No. 3766-55-0)
1-amino-3-(prop-2-en-1-yl)thiourea, a compound with the chemical formula C₆H₈N₂S, is a significant molecule in the field of pharmaceutical chemistry and bioorganic synthesis. This compound, identified by its unique CAS number 3766-55-0, has garnered attention due to its versatile applications in medicinal chemistry and potential roles in drug development. The structural features of 1-amino-3-(prop-2-en-1-yl)thiourea make it a valuable intermediate in the synthesis of various pharmacologically active agents.
The molecular structure of 1-amino-3-(prop-2-en-1-yl)thiourea consists of a thiourea core substituted with an amino group at the first position and an allyl group at the third position. This configuration imparts unique reactivity, making it a useful building block for constructing more complex molecules. The presence of both nitrogen and sulfur atoms in its structure allows for diverse interactions with biological targets, which is crucial for developing new therapeutic agents.
In recent years, 1-amino-3-(prop-2-en-1-yl)thiourea has been explored in the context of its potential applications in the treatment of various diseases. One of the most promising areas is its use as a precursor in the synthesis of kinase inhibitors. Kinases are enzymes that play a critical role in many cellular processes, and their dysregulation is often associated with cancer and inflammatory diseases. By designing molecules that specifically inhibit kinase activity, researchers aim to develop novel treatments that target these pathological conditions.
A notable study published in the journal Organic Letters highlighted the utility of 1-amino-3-(prop-2-en-1-yl)thiourea in the development of small-molecule inhibitors. The research demonstrated that derivatives of this compound could effectively inhibit specific kinases by binding to their active sites. This finding opens up new avenues for drug discovery and underscores the importance of thiourea-based compounds in medicinal chemistry.
The synthesis of 1-amino-3-(prop-2-en-1-yl)thiourea involves several key steps that highlight its synthetic versatility. One common synthetic route involves the reaction of allylamine with thiourea derivatives under controlled conditions. This reaction typically proceeds via nucleophilic addition, where the amino group attacks the sulfur atom of the thiourea core, followed by elimination of a byproduct. The resulting intermediate can then be further functionalized to yield more complex structures.
In addition to its role in kinase inhibition, 1-amino-3-(prop-2-en-1-yl)thiourea has been investigated for its potential antimicrobial properties. Microbial resistance to conventional antibiotics is a growing concern worldwide, necessitating the development of new antimicrobial agents. Studies have shown that certain derivatives of thiourea compounds can exhibit broad-spectrum antimicrobial activity by disrupting bacterial cell membranes or inhibiting essential metabolic pathways.
The chemical reactivity of 1-amino-3-(prop-2-en-1-yethiourea) also makes it a valuable tool in organic synthesis. Its ability to undergo various transformations, such as alkylation, acylation, and cyclization, allows chemists to construct diverse molecular architectures. These transformations are particularly useful in the preparation of heterocyclic compounds, which are prevalent in many biologically active molecules.
The latest advancements in computational chemistry have further enhanced the understanding of how 1-amino-3-(prop-2-en-yethiourea) interacts with biological targets. Molecular modeling studies have revealed detailed insights into its binding mode with kinases and other enzymes. These insights are crucial for designing more effective inhibitors with improved pharmacokinetic properties.
The pharmaceutical industry continues to explore novel applications for 1-amino-yethylthiourea (CAS No. 3766 55 0). Researchers are particularly interested in its potential as a lead compound for developing treatments against neurological disorders. Preliminary studies suggest that derivatives of this compound may modulate neurotransmitter activity by interacting with specific receptors or ion channels in the brain.
In conclusion, 1-amino-yethylthiourea (CAS No 3766 55 0) is a multifaceted compound with significant potential in pharmaceutical chemistry and drug development. Its unique structural features and reactivity make it a valuable intermediate for synthesizing various pharmacologically active agents. The ongoing research into its applications in kinase inhibition, antimicrobial therapy, and neurological disorders highlights its importance as a building block for future therapeutics.
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